![molecular formula C31H29N5 B12449590 N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}acridine-3,6-diamine](/img/structure/B12449590.png)
N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}acridine-3,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-({6-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]acridin-3-yl}imino)methyl]-N,N-dimethylaniline is a complex organic compound with a unique structure that includes both acridine and dimethylamino phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({6-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]acridin-3-yl}imino)methyl]-N,N-dimethylaniline typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the acridine derivative, followed by the introduction of the dimethylamino phenyl group through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-[(E)-({6-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]acridin-3-yl}imino)methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学研究应用
4-[(E)-({6-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]acridin-3-yl}imino)methyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used as a fluorescent probe for imaging and tracking biological processes.
Industry: It can be used in the development of dyes, pigments, and other materials with unique properties.
作用机制
The mechanism of action of 4-[(E)-({6-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]acridin-3-yl}imino)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, affecting their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Acridine Orange: A similar compound used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antiseptic properties.
Quinacrine: An acridine derivative used as an antimalarial drug.
Uniqueness
4-[(E)-({6-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]acridin-3-yl}imino)methyl]-N,N-dimethylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
分子式 |
C31H29N5 |
|---|---|
分子量 |
471.6 g/mol |
IUPAC 名称 |
4-[[6-[[4-(dimethylamino)phenyl]methylideneamino]acridin-3-yl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C31H29N5/c1-35(2)28-13-5-22(6-14-28)20-32-26-11-9-24-17-25-10-12-27(19-31(25)34-30(24)18-26)33-21-23-7-15-29(16-8-23)36(3)4/h5-21H,1-4H3 |
InChI 键 |
AFQUNPGCFRXCEC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)N=CC5=CC=C(C=C5)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B12449510.png)
![2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B12449513.png)
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12449514.png)
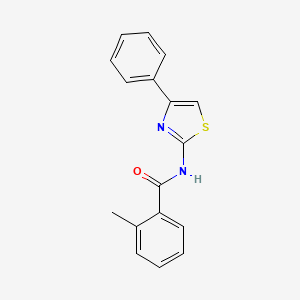
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione](/img/structure/B12449525.png)
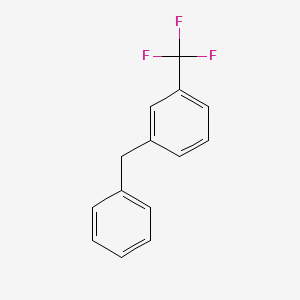
![2-(naphthalen-1-ylamino)-N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12449532.png)

![4-(4-methylpiperazin-1-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide](/img/structure/B12449551.png)
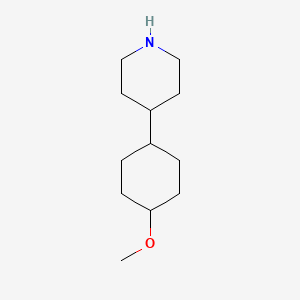
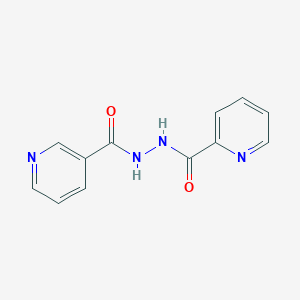
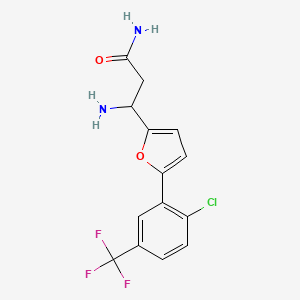
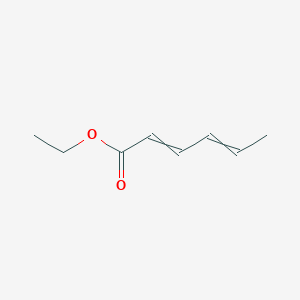
![2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl-](/img/structure/B12449578.png)
